molecular formula C21H12Cl2N4O B2751176 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-50-2

3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B2751176
M. Wt: 407.25
InChI Key: KLQUQSSEHUWJLH-UHFFFAOYSA-N
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Description

“3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of quinazolinone . Quinazolinones are a family of heterocyclic nitrogen compounds that have gained popularity due to the wide range of biological functions they possess .


Synthesis Analysis

The synthesis of this compound involves the reaction of the hydrazinyl derivative with carbon disulfide, leading to the formation of 7,9-dibromo-5-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline-3(2H)-thione . From the compound 6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline-4(3H)-thione, the quinazolinone derivatives were formed .

Scientific Research Applications

H1-Antihistaminic Activity

Research has indicated that certain derivatives of [1,2,4]triazolo[4,3-a]quinazoline exhibit notable H1-antihistaminic activity. A study by Gobinath, Subramanian, and Alagarsamy (2015) synthesized a series of these derivatives and evaluated their antihistaminic activity. Among these, a specific compound was identified as having significant antihistaminic effects with minimal sedative properties when compared to chlorpheniramine maleate, a reference drug (Gobinath, Subramanian, & Alagarsamy, 2015).

Synthesis of Polycondensed Heterocycles

Chernyshev et al. (2014) explored the reactivity of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and their derivatives in the synthesis of polycondensed heterocycles. This study demonstrated that these compounds could react with various chlorocarboxylic acid chlorides to yield novel heterocyclic compounds with potential applications in chemical synthesis and drug development (Chernyshev et al., 2014).

Anticancer Activity

The synthesis of new 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine-derived ureas has been investigated for their potential anticancer activity. Reddy et al. (2015) designed and synthesized a series of triazoloquinoline derivatives, which were then evaluated for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines. Certain compounds within this series exhibited significant cytotoxicity, highlighting the potential of these derivatives in anticancer therapy (Reddy et al., 2015).

Antimicrobial and Nematicidal Activity

A study by Sanjeeva Reddy, Rajesh Kumar, and Sunitha (2016) developed a new class of triazolo[4,3-c]quinazolinylthiazolidinones and evaluated their antimicrobial and nematicidal properties. This research found that derivatives with specific aryl/heteroaryl substituents displayed significant antimicrobial and nematicidal activities, comparable to standard treatments. These findings suggest potential applications in the development of new antimicrobial and pest control agents (Sanjeeva Reddy, Rajesh Kumar, & Sunitha, 2016).

Photophysical Properties

Kopotilova et al. (2023) synthesized amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties. The study investigated their UV/Vis and photoluminescent properties, demonstrating potential applications in materials science, particularly for the development of fluorescent materials and sensors (Kopotilova et al., 2023).

properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N4O/c22-16-11-10-13(12-17(16)23)19-25-26-20-15-8-4-5-9-18(15)24-21(27(19)20)28-14-6-2-1-3-7-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQUQSSEHUWJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

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